molecular formula C11H10BrNOS2 B12542132 5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one CAS No. 850349-48-3

5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one

Cat. No.: B12542132
CAS No.: 850349-48-3
M. Wt: 316.2 g/mol
InChI Key: ZMEQEBTVKOONPV-UHFFFAOYSA-N
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Description

5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position and a propylenedithio group at the 3rd position of the indole ring, making it a unique and valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one typically involves the following steps:

    Formation of Propylenedithio Group: The propylenedithio group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or other functionalized derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and propylenedithio group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3,3-dimethylindolin-2-one: Similar in structure but lacks the propylenedithio group.

    5-Bromo-3-nitropyridine-2-carbonitrile: Contains a bromine atom but has a different core structure.

Uniqueness

5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one is unique due to the presence of both a bromine atom and a propylenedithio group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

850349-48-3

Molecular Formula

C11H10BrNOS2

Molecular Weight

316.2 g/mol

IUPAC Name

5'-bromospiro[1,3-dithiane-2,3'-1H-indole]-2'-one

InChI

InChI=1S/C11H10BrNOS2/c12-7-2-3-9-8(6-7)11(10(14)13-9)15-4-1-5-16-11/h2-3,6H,1,4-5H2,(H,13,14)

InChI Key

ZMEQEBTVKOONPV-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(C3=C(C=CC(=C3)Br)NC2=O)SC1

Origin of Product

United States

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